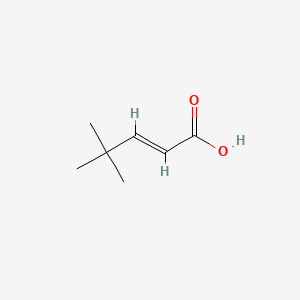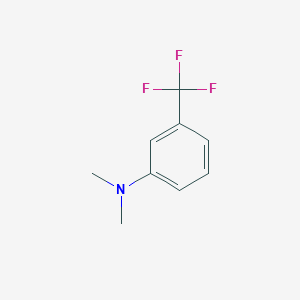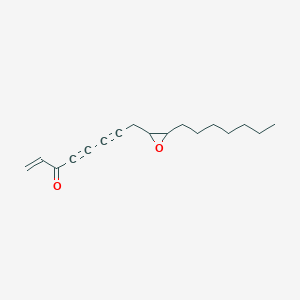
Ginsenoyne E
Übersicht
Beschreibung
Ginsenoyne E is a compound with the formula C17H22O2 and a molecular weight of 258.3554 . It is one of the active components found in ginseng, a medicinal plant known for its various pharmacological benefits .
Molecular Structure Analysis
The IUPAC Standard InChI for Ginsenoyne E isInChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3 . This structure is also available as a 2d Mol file . Physical And Chemical Properties Analysis
Ginsenoyne E has a molecular weight of 258.3554 . It is soluble in water at a concentration of 3.87 mg/L at 25 °C .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Potential
Ginsenoyne C, a compound related to Ginsenoyne E, isolated from Panax Ginseng, shows significant anti-inflammatory activities. In a study by Shim, Sung, and Lee (2018), it was found to suppress nitric oxide production and reduce the production of inflammatory mediators by downregulating phosphorylation of extracellular regulated kinases signaling in lipopolysaccharide-induced RAW 264.7 cells. This suggests Ginsenoyne E may possess similar anti-inflammatory properties, providing a potential therapeutic agent for protection against inflammation (Shim, Sung, & Lee, 2018).
Cardiovascular Health
Ginsenosides, key constituents of Ginseng, are extensively studied for their effects on cardiovascular health. Sun, Liu, and Chen (2016) reviewed the pharmacological effects of ginsenosides on the cardiovascular system, highlighting their potential in treating atherosclerosis, arrhythmia, myocardial ischemia, and ventricular remodeling. This implies that Ginsenoyne E, as part of the ginsenoside family, might also contribute positively to cardiovascular health (Sun, Liu, & Chen, 2016).
Anti-fatigue Properties
In a study on the water-soluble polysaccharides from Panax ginseng, Wang et al. (2010) observed significant anti-fatigue activity, suggesting that ginsenosides and their derivatives, like Ginsenoyne E, could have similar effects in reducing fatigue and enhancing physical stamina (Wang et al., 2010).
Neuroprotective Effects
Ginsenosides Rb1 and Rg1 have shown adaptogenic potential against oxidative-stress mediated degeneration in nervous cells, as demonstrated by Fernández-Moriano et al. (2017). This suggests that other ginsenosides like Ginsenoyne E might also possess neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases (Fernández-Moriano, González-Burgos, & Iglesias, 2017).
Anticancer Potential
Ginsenoside Rh2, part of the ginsenoside family, has been studied for its anticancer effects. Chen et al. (2021) found that Ginsenoside Rh2 alleviates ulcerative colitis by regulating the STAT3/miR-214 signaling pathway, indicating its potential in cancer treatment. This opens up the possibility that Ginsenoyne E might also have similar anticancer properties (Chen, Xu, & Lv, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIONCQLWGYLTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoyne E | |
CAS RN |
126146-63-2 | |
| Record name | Ginsenoyne E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1623626.png)
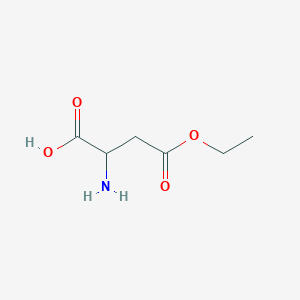
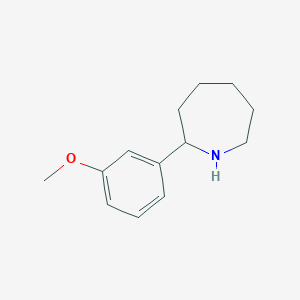
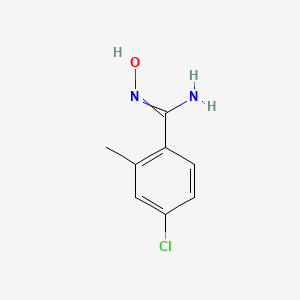
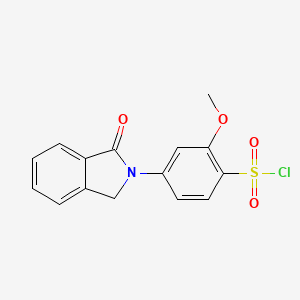
![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)
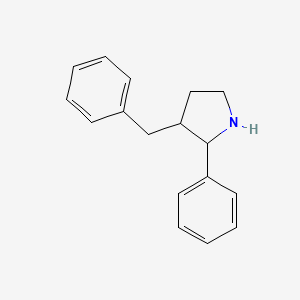
![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)
